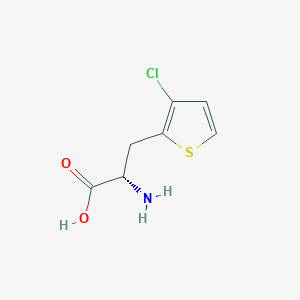

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC20262530

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClNO2S |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |

| Standard InChI Key | XQEDKUDVLNCBIW-YFKPBYRVSA-N |

| Isomeric SMILES | C1=CSC(=C1Cl)C[C@@H](C(=O)O)N |

| Canonical SMILES | C1=CSC(=C1Cl)CC(C(=O)O)N |

Introduction

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a unique amino acid derivative that combines an amino group and a carboxylic acid functional group with a thiophene ring substituted with a chlorine atom. This compound is part of a broader class of thiophene derivatives known for their applications in pharmaceuticals, materials science, and organic electronics. The presence of the chlorine atom enhances its electronic properties, making it distinct from other thiophene derivatives.

Synthesis and Chemical Reactions

The synthesis of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves several steps, requiring careful control of temperature and pressure to optimize yield and purity. Common reagents used in its synthesis include various organic compounds and catalysts, which facilitate the formation of the thiophene ring and the amino acid side chain.

This compound can participate in various chemical reactions, such as substitution reactions and condensation reactions, which are crucial for modifying its structure to enhance its properties or functionality. These reactions often involve the use of specific reagents and conditions tailored to the desired outcome.

Biological Activity and Applications

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid exhibits potential neuroactive properties due to its structural similarity to neurotransmitters. It has been investigated for its role as an agonist or antagonist at certain receptors involved in neurological pathways, suggesting applications in neuropharmacology.

The compound's mechanism of action involves interactions with specific biological targets. The thiophene ring can engage in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with proteins or enzymes. These interactions may lead to modulation of enzyme activity or receptor binding, influencing various biological pathways.

Research Findings and Future Directions

Research on (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid highlights its significance in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.

Future studies should focus on further elucidating its biological activity and exploring its potential as a therapeutic agent. Additionally, optimizing its synthesis and exploring new applications in materials science and organic electronics could expand its utility beyond pharmaceuticals.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, including 2-amino-3-(2-chlorothiophen-3-yl)propanoic acid and other thiophene derivatives. These compounds are notable for their distinct functionalities and potential applications in medicinal chemistry, emphasizing the uniqueness of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid due to its specific thiophene substitution pattern and biological activity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(thiophen-2-yl)propanoic acid | Thiophene ring without chlorine | Lacks halogen substitution; different biological activity |

| 4-Amino-5-chloro-thiophene-2-carboxylic acid | Carboxylic acid with chlorine on thiophene | Different functional group positioning |

| 2-Amino-4-(chlorophenyl)butanoic acid | Chlorinated phenyl ring | Different aromatic substitution; varied biological effects |

| 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid | Chlorinated thiophene at a different position | Similar structure but distinct biological activity |

These comparisons highlight the importance of the chlorine substituent and the thiophene ring's position in determining the compound's biological activity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume